2-(2-Chloroethyl)bicyclo[2.2.1]heptane

Lipophilicity Drug Discovery SAR

2-(2-Chloroethyl)bicyclo[2.2.1]heptane (CAS 184030-99-7) is a bicyclo[2.2.1]heptane (norbornane) derivative bearing a primary alkyl chloride side chain. With molecular formula C₉H₁₅Cl and molecular weight 158.67 g·mol⁻¹, the compound possesses a computed LogP of 3.05 and zero hydrogen-bond donors or acceptors, confirming its lipophilic, hydrophobic character.

Molecular Formula C9H15Cl
Molecular Weight 158.67 g/mol
CAS No. 184030-99-7
Cat. No. B13193926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloroethyl)bicyclo[2.2.1]heptane
CAS184030-99-7
Molecular FormulaC9H15Cl
Molecular Weight158.67 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2CCCl
InChIInChI=1S/C9H15Cl/c10-4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2
InChIKeyRTYXJESPJKCWHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloroethyl)bicyclo[2.2.1]heptane (CAS 184030-99-7): Key Physicochemical and Sourcing Profile for Research Procurement


2-(2-Chloroethyl)bicyclo[2.2.1]heptane (CAS 184030-99-7) is a bicyclo[2.2.1]heptane (norbornane) derivative bearing a primary alkyl chloride side chain . With molecular formula C₉H₁₅Cl and molecular weight 158.67 g·mol⁻¹, the compound possesses a computed LogP of 3.05 and zero hydrogen-bond donors or acceptors, confirming its lipophilic, hydrophobic character . It is supplied as a research-grade building block at ≥95% purity with recommended storage sealed under dry conditions at 2–8 °C .

Why 2-(2-Chloroethyl)bicyclo[2.2.1]heptane Cannot Be Arbitrarily Replaced by Other Bicyclo[2.2.1]heptane Haloethyl or Hydroxyethyl Analogs


The bicyclo[2.2.1]heptane scaffold imposes significant steric constraints on the reactivity of the exocyclic 2-substituent; consequently, changing the terminal halogen, chain length, or leaving-group activation dramatically alters the rate, selectivity, and product distribution of nucleophilic displacement and elimination reactions [1][2]. Within the haloethyl series, leaving-group ability governs both the kinetics of Sₙ2 functionalization and the propensity for competing E2 elimination, while physicochemical parameters such as LogP shift meaningfully between chloride and bromide congeners [1]. For scientists designing synthetic routes or structure–activity relationship (SAR) studies, these quantitative differences translate directly into divergent reaction outcomes and biological property profiles, rendering simple analog substitution scientifically unjustified without systematic comparator data [1][2].

Quantitative Differentiation Evidence for 2-(2-Chloroethyl)bicyclo[2.2.1]heptane Versus Closest Analogs


LogP Difference Between 2-(2-Chloroethyl)bicyclo[2.2.1]heptane and Its Bromoethyl Analog Guides Lipophilicity-Driven Candidate Selection

2-(2-Chloroethyl)bicyclo[2.2.1]heptane exhibits a computed LogP of 3.0515, whereas the bromoethyl congener (2-(2-bromoethyl)bicyclo[2.2.1]heptane, CAS 131665-74-2) displays a higher LogP of 3.2076, representing a ΔLogP of +0.1561 . This difference, while apparently modest, corresponds to an approximately 1.4-fold increase in calculated octanol–water partition coefficient for the bromo derivative under identical computational methodology .

Lipophilicity Drug Discovery SAR

Leaving-Group Reactivity Hierarchy: Chloride Versus Bromide and Iodide in the Bicyclo[2.2.1]heptane Haloethyl Series

For alkyl halides, the established leaving-group ability order is I⁻ > Br⁻ > Cl⁻ > F⁻, with alkyl bromides reacting approximately 20–30× faster than alkyl chlorides in representative Sₙ2 reactions under identical nucleophile/solvent conditions [1][2][3]. Applied to the bicyclo[2.2.1]heptane 2-haloethyl series, 2-(2-chloroethyl)bicyclo[2.2.1]heptane is therefore the least reactive toward direct Sₙ2 displacement among the chloride, bromide, and iodide congeners, but also the least prone to competing E2 elimination, which can be advantageous when avoiding alkene by-product formation is critical [1][3].

Synthetic Chemistry Nucleophilic Substitution Leaving Group

Molecular Weight and Atom Economy Advantage of the Chloroethyl Versus Bromoethyl Building Block

2-(2-Chloroethyl)bicyclo[2.2.1]heptane has a molecular weight of 158.67 g·mol⁻¹, which is 44.45 g·mol⁻¹ (approximately 22%) lower than the bromoethyl analog (203.12 g·mol⁻¹) . This mass differential arises solely from the chlorine (35.45 Da) versus bromine (79.90 Da) atomic substitution. In fragment-based and lead-optimization programs where molecular weight is a key optimization parameter (e.g., compliance with Lipinski's Rule of Five), the chloroethyl building block contributes significantly less mass to the final molecule, offering greater headroom for additional functionalization before exceeding MW cutoffs .

Atom Economy Medicinal Chemistry Fragment-Based Design

Commercial Availability and Supplier Documentation: Chloroethyl Derivative Offers Broader Catalog Access Compared to Iodoethyl and Fluoroethyl Congeners

2-(2-Chloroethyl)bicyclo[2.2.1]heptane is stocked by multiple independent suppliers (ChemScene, Leyan, CymitQuimica/Biosynth) at ≥95% purity with full supporting analytical documentation . In contrast, the iodoethyl congener (2-(2-iodoethyl)bicyclo[2.2.1]heptane) does not appear in standard catalogs as a commercially stocked item and has been reported only as a non-isolated synthetic intermediate, while the simple fluoroethyl analog without additional ring substitution is not currently listed by major research-chemical suppliers [1]. This restricted availability means that for laboratories requiring reliable, documented sourcing of haloethyl-norbornane building blocks, the chloroethyl derivative represents the most accessible halogen-bearing entry point, with the bromoethyl analog serving as a higher-reactivity (but higher-cost and HazMat-restricted) alternative [1].

Procurement Supply Chain Catalog Availability

Storage and Shipping Classification: Chloroethyl Derivative Avoids HazMat Surcharges That Apply to Selected Bromoethyl Shipments

Under U.S. Department of Transportation and IATA dangerous goods regulations, certain brominated compounds trigger Hazardous Material (HazMat) shipping surcharges when transported by air. Supplier ChemScene explicitly notes that 2-(2-chloroethyl)bicyclo[2.2.1]heptane may be shipped without mandatory HazMat classification under FedEx Ground Limited Quantity or Excepted Quantity provisions, whereas the bromoethyl analog can incur HazMat fees of $50–$138 per shipment depending on hazard class and accessibility . This regulatory differential, while not reflecting intrinsic chemical properties, has a direct quantifiable impact on total procurement cost for laboratories ordering from overseas suppliers .

Logistics HazMat Cost of Procurement

Evidence-Backed Application Scenarios Where 2-(2-Chloroethyl)bicyclo[2.2.1]heptane Provides a Demonstrable Procurement or Performance Advantage


Medicinal Chemistry Fragment Growing and Lead Optimization Requiring Systematic LogP Control

In congeneric series where incremental LogP modulation is critical for balancing potency, solubility, and metabolic stability, 2-(2-chloroethyl)bicyclo[2.2.1]heptane serves as the preferred alkyl chloride building block. Its LogP of 3.0515 is 0.1561 log units lower than the bromoethyl analog, enabling medicinal chemists to introduce a compact lipophilic norbornane moiety without overshooting target lipophilicity ranges . The added 44.45 Da molecular-weight saving further preserves lead-like property space .

Synthetic Route Scouting Where Chemoselectivity and Minimized Elimination Side-Products Are Paramount

When a synthetic sequence requires a haloethyl electrophile that reacts selectively in the presence of other displaceable groups or under strongly basic conditions that could otherwise trigger E2 elimination, the reduced Sₙ2 reactivity and lower E2 propensity of the alkyl chloride (versus bromide or iodide) provide a mechanistic advantage . The chloroethyl derivative enables stepwise functionalization strategies where over-reactivity of bromo or iodo analogs would lead to complex product mixtures .

Academic and Small-Biotech Procurement Where HazMat Logistics Costs Are a Binding Constraint

For laboratories with fixed consumables budgets—particularly academic groups and early-stage biotechnology companies ordering from international suppliers—selection of 2-(2-chloroethyl)bicyclo[2.2.1]heptane avoids HazMat shipping surcharges that can add $50–$178 per shipment for the bromo analog . This cost differential becomes material when iterative analog synthesis requires repeated building-block re-ordering across a multi-step campaign .

Fragment-Based Drug Discovery and Diversity-Oriented Synthesis Requiring a Multi-Supplier Sourcing Strategy

With ≥3 independent, documented suppliers maintaining catalog stock at ≥95% purity, the chloroethyl derivative offers lower supply-chain risk compared to the iodo and fluoro congeners, which are not commercially stocked as standard items [1]. This multi-vendor availability supports institutional procurement policies that mandate competitive quoting and supply redundancy for critical building blocks [1].

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